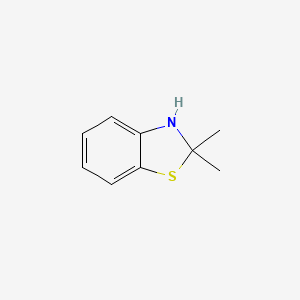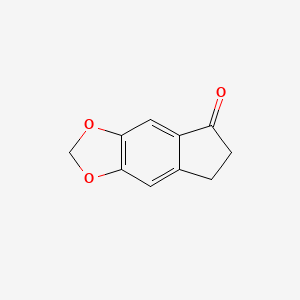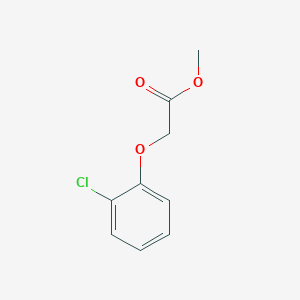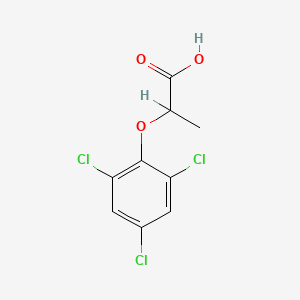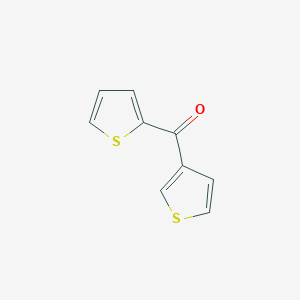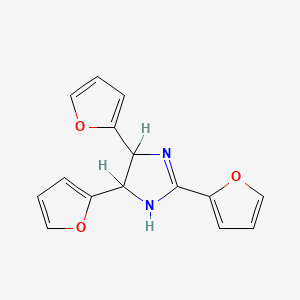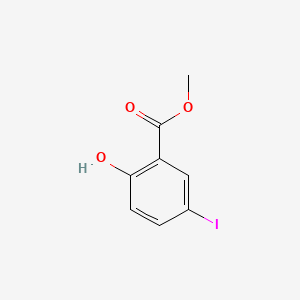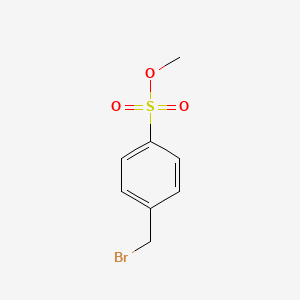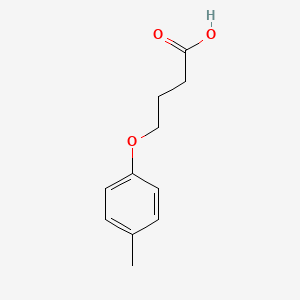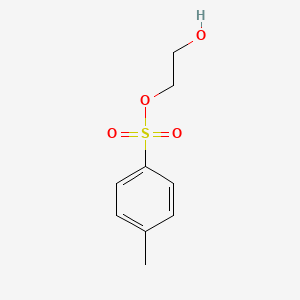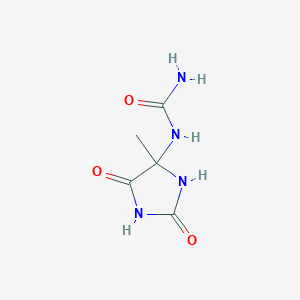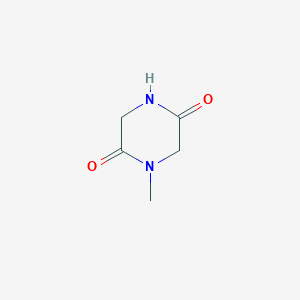
1-Methylpiperazine-2,5-dione
Overview
Description
1-Methylpiperazine-2,5-dione, also known as N-Methylpiperazinedione, is a chemical compound with the molecular formula C6H10N2O2 . It is a white crystalline solid that is soluble in water and ethanol . This compound is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Synthesis Analysis
Synthetic methods for accessing substituted piperazine-2,5-diones involve cyclising dipeptides or building from the already established core . For instance, new anionic five-coordinate silicon complexes have been derived from α-hydroxy acids and 1-methylpiperazine-2,5-dione .Molecular Structure Analysis
The molecular weight of 1-Methylpiperazine-2,5-dione is 128.13 . The IUPAC name is 1-methyl-2,5-piperazinedione . The InChI key is GYNOMCDGHQHGHJ-UHFFFAOYSA-N .Chemical Reactions Analysis
1-Methylpiperazine-2,5-dione is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . It is involved in the synthesis of new anionic five-coordinate silicon complexes derived from α-hydroxy acids .Physical And Chemical Properties Analysis
1-Methylpiperazine-2,5-dione is a white crystalline solid . It is soluble in water and ethanol . The melting point is between 135-139°C .Scientific Research Applications
Chemical Synthesis
1-Methylpiperazine-2,5-dione is used as an intermediate in chemical synthesis . The synthesis of 1-Methylpiperazine leverages a green and cost-effective approach involving two primary steps. Initially, di-Me oxalate reacts with N-methylethylenediamine through an aminolysis reaction to form 1-methylpiperazine-2,3-dione as an intermediate .
Pharmaceutical Applications
This compound plays a role in pharmaceuticals, aiding in the synthesis of various drugs . It’s used as an intermediate in the production of a variety of pharmaceutical compounds .
Material Science
In the field of material science, 1-Methylpiperazine-2,5-dione can be employed in epoxy curing agents, improving material properties in industrial processes .
Chromatography
1-Methylpiperazine-2,5-dione is used in chromatography, a laboratory technique for the separation of mixtures .
Lignin Recovery
1-Methylpiperazine-2,5-dione is notably used in lignin recovery from biomass . This enhances the valorization of lignocellulosic materials, contributing to sustainable chemical feedstock production .
Analytical Research
1-Methylpiperazine-2,5-dione is used in various areas of analytical research .
Mechanism of Action
Safety and Hazards
1-Methylpiperazine-2,5-dione is classified as a dermatotoxin; it can cause severe skin burns upon direct contact . It is also an occupational hepatotoxin, repeated or prolonged exposure to this substance can lead to liver damage . The safety information pictograms indicate that it is harmful (GHS07) . The hazard statements are H315, H319, H335 .
Future Directions
properties
IUPAC Name |
1-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-7-3-4(8)6-2-5(7)9/h2-3H2,1H3,(H,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYNOMCDGHQHGHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10293623 | |
| Record name | 1-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpiperazine-2,5-dione | |
CAS RN |
5625-52-5 | |
| Record name | 5625-52-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91042 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-methylpiperazine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10293623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-methylpiperazine-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural significance of the 3-benzylidene group in 1-methylpiperazine-2,5-dione derivatives?
A1: The 3-benzylidene group in 1-methylpiperazine-2,5-dione derivatives plays a crucial role in their synthesis and potential biological activity. Research suggests that the presence of this group influences the stereochemistry of the molecule. For example, the reaction of (N-acetyldidehydrophenylalanyl)sarcosine with acetic anhydride yields 4-acetyl-3-trans-benzylidene-1-methylpiperazine-2,5-dione, highlighting the formation of the trans isomer []. Furthermore, studies on the synthesis of 3-benzylidenepiperazine-2,5-diones demonstrate that varying the substituents on the benzylidene ring can lead to different isomers and potentially impact their biological properties [].
Q2: Can you describe a degradation pathway observed for a drug containing the 1-methylpiperazine-2,5-dione moiety?
A2: Tadalafil, a drug containing the 1-methylpiperazine-2,5-dione moiety, exhibits a specific degradation pathway under acidic conditions []. This degradation leads to the formation of (R)-3-((1H-indol-3-yl)methyl)-4-(benzo[d][1,3]dioxole-5-carbonyl)-1-methylpiperazine-2,5-dione as a degradation product. This product was isolated and characterized using various analytical techniques including UPLC-MS, HRMS, and NMR [].
Q3: Has 1-Methylpiperazine-2,5-dione been explored in the context of organosilicon chemistry?
A3: Yes, 1-methylpiperazine-2,5-dione has shown potential as a ligand in organosilicon chemistry []. Research indicates that it can react with α-hydroxy acids and silicon precursors to generate novel anionic five-coordinate silicon complexes. These findings suggest possibilities for further exploration of 1-methylpiperazine-2,5-dione in developing new silicon-based materials and catalysts.
Q4: What are the potential applications of 2-(3-methylenedioxy)-benzoyl-indole derivatives containing the 1-methylpiperazine-2,5-dione moiety?
A4: Research suggests that 2-(3-methylenedioxy)-benzoyl-indole derivatives, particularly those incorporating the 1-methylpiperazine-2,5-dione structure, exhibit promising potential for treating sexual disorders []. These compounds, including enantiomers and pharmaceutically acceptable salts, have been proposed for both prophylactic and therapeutic applications in managing sexual health issues.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



